Mylanta

描述

属性

CAS 编号 |

37317-08-1 |

|---|---|

分子式 |

AlH8MgO5 |

分子量 |

139.35 g/mol |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |

InChI 键 |

ADKOXSOCTOWDOP-UHFFFAOYSA-L |

SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

规范 SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

其他CAS编号 |

39322-42-4 |

同义词 |

aluminum hydroxide - magnesium hydroxide - simethicone aluminum hydroxide, magnesium hydroxide, simethicone drug combination Dimalan Dioval Ditopax Maldroksal Maldroxal Mylanta Mylanta II |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Aluminum Hydroxide as a Vaccine Adjuvant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum hydroxide (B78521), a salt commonly referred to as alum, has been the most widely used adjuvant in human vaccines for nearly a century. Its primary function is to enhance the immunogenicity of co-administered antigens, leading to a more robust and durable protective immune response. Historically, its mechanism was attributed to a simple "depot effect," where the adjuvant would slowly release the antigen, prolonging its interaction with the immune system. However, contemporary research has unveiled a far more intricate and active role for aluminum hydroxide in stimulating the innate and adaptive immune systems. This guide provides a detailed examination of the multifaceted mechanisms of action of aluminum hydroxide, focusing on its role in activating the NLRP3 inflammasome, promoting antigen presentation, and shaping the ensuing cytokine and antibody responses. This document is intended to serve as a comprehensive resource, complete with quantitative data summaries and detailed experimental protocols to aid in the research and development of adjuvanted vaccines.

Introduction

Aluminum hydroxide's efficacy as an adjuvant is rooted in its ability to transform soluble antigens into a particulate formulation. This particulate nature is a critical feature that initiates a cascade of immunological events. The primary mechanisms can be broadly categorized into three interconnected processes: the depot effect and antigen uptake, the activation of innate immune signaling pathways, and the subsequent direction of the adaptive immune response towards a Th2 phenotype. This guide will delve into the molecular and cellular details of each of these processes.

The Depot Effect and Enhanced Antigen Uptake

Upon injection, aluminum hydroxide forms a depot at the site, which serves to localize the antigen and prolong its availability to the immune system.[1] This, however, is not a passive process. The particulate nature of the aluminum hydroxide-antigen complex is crucial for its recognition and uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1]

-

Enhanced Phagocytosis: The particle size of the aluminum hydroxide adjuvant is a key determinant of its immunogenicity. Nanoparticulate forms of aluminum hydroxide have been shown to be more readily taken up by APCs compared to microparticles, leading to a more potent immune response.[2] This enhanced phagocytosis is a critical first step in initiating the adaptive immune response.

-

Antigen Adsorption: The adsorption of the antigen to the aluminum hydroxide particles is primarily mediated by electrostatic interactions and ligand exchange.[3][4] Aluminum hydroxide has a positive surface charge at physiological pH, which facilitates the binding of negatively charged proteins.[5][6] The degree of adsorption is a critical quality attribute of adjuvanted vaccines and can influence the stability and immunogenicity of the antigen.[4]

Innate Immune Activation: The NLRP3 Inflammasome and Danger Signals

A pivotal aspect of aluminum hydroxide's adjuvant activity is its ability to activate the innate immune system by inducing a sterile inflammatory response. This is largely mediated by the activation of the NLRP3 inflammasome and the release of endogenous danger-associated molecular patterns (DAMPs).

-

The Danger Signal Hypothesis: The injection of aluminum hydroxide causes localized tissue damage and cell death, leading to the release of DAMPs, most notably uric acid.[1] The released uric acid acts as a "danger signal" that activates inflammatory DCs.[1] Studies have shown a significant increase in uric acid levels in the peritoneal lavage of mice injected with aluminum hydroxide-adjuvanted ovalbumin (OVA).[1][7][8]

-

NLRP3 Inflammasome Activation: Aluminum hydroxide particles are phagocytosed by APCs and accumulate in lysosomes. This leads to lysosomal swelling and rupture, releasing cathepsin B into the cytoplasm.[9] This intracellular stress, along with potassium efflux, triggers the assembly and activation of the NLRP3 inflammasome complex.[5] The activation of the NLRP3 inflammasome is a critical step for the subsequent processing and secretion of pro-inflammatory cytokines.[1][9] However, it is important to note that while in vitro studies strongly support the role of the NLRP3 inflammasome, some in vivo studies suggest that it may not be absolutely essential for the adjuvant effect of alum, indicating the involvement of other pathways.[5][10]

Signaling Pathway: NLRP3 Inflammasome Activation by Aluminum Hydroxide

References

- 1. Uric acid and the vaccine adjuvant activity of aluminum (oxy)hydroxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Uric acid and the vaccine adjuvant activity of aluminium (oxy)hydroxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

role of aluminum hydroxide in activating the NLRP3 inflammasome

An In-depth Technical Guide on the Role of Aluminum Hydroxide (B78521) in Activating the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide, a component of the vaccine adjuvant "alum," has been instrumental in enhancing the efficacy of numerous vaccines for decades. Its mechanism of action, long a subject of investigation, is now understood to be intrinsically linked to the activation of the innate immune system. A key player in this process is the NLRP3 inflammasome, a multi-protein complex that senses cellular stress and initiates an inflammatory response. This technical guide provides a comprehensive overview of the molecular mechanisms by which aluminum hydroxide activates the NLRP3 inflammasome, supported by quantitative data and detailed experimental protocols.

The Two-Signal Model of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by aluminum hydroxide follows a canonical two-signal model.[1]

-

Signal 1 (Priming): This initial step involves the transcriptional upregulation of key inflammasome components. It is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs).[1] This leads to the activation of the transcription factor NF-κB, resulting in increased expression of NLRP3 and pro-IL-1β.[2]

-

Signal 2 (Activation): Aluminum hydroxide provides the second signal, which triggers the assembly and activation of the inflammasome complex.[1] This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1]

Upstream Mechanisms of NLRP3 Activation by Aluminum Hydroxide

Several interconnected cellular events are proposed to be the upstream triggers for NLRP3 activation following exposure to aluminum hydroxide.

Phagocytosis and Lysosomal Destabilization

Aluminum hydroxide particles are phagocytosed by macrophages, leading to their accumulation within lysosomes.[3] This accumulation can lead to lysosomal swelling and rupture, releasing lysosomal contents, including cathepsin B, into the cytosol.[3][4] While initially thought to be a direct activator of NLRP3, more recent evidence suggests that lysosomal rupture is an early event that precedes cell death but may not be the crucial signal for NLRP3 activation itself.[5][6] Extensive lysosome disruption can even inhibit inflammasome signaling.[7]

Potassium Efflux

A common downstream event triggered by various NLRP3 activators, including aluminum hydroxide, is the efflux of potassium ions (K+) from the cell.[1][8] The decrease in intracellular K+ concentration is considered a critical signal for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[2][8] The precise channels responsible for this efflux are still under investigation, but the two-pore domain K+ channel TWIK2 has been identified as a key mediator in macrophages.[9][10]

Reactive Oxygen Species (ROS) Production

The production of reactive oxygen species (ROS) has also been implicated in NLRP3 inflammasome activation by aluminum hydroxide.[11][12] Mitochondrial dysfunction and the release of mitochondrial DNA (mtDNA) into the cytosol can act as a danger signal that is sensed by NLRP3.[2] ROS can promote pyroptosis by activating the NLRP3 inflammasome.[11]

Signaling Pathway of NLRP3 Inflammasome Activation by Aluminum Hydroxide

The following diagram illustrates the signaling cascade initiated by aluminum hydroxide, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.

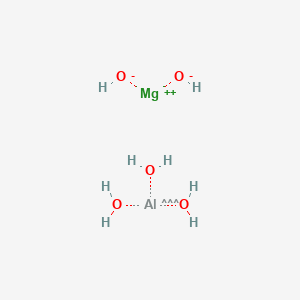

Caption: Signaling pathway of aluminum hydroxide-induced NLRP3 inflammasome activation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of aluminum hydroxide on NLRP3 inflammasome activation.

Table 1: IL-1β Secretion in Macrophages

| Cell Type | Treatment | IL-1β Secretion (pg/mL) | Fold Change vs. WT | Reference |

| Wild-Type BMDM | LPS + Alum (250 µg/mL) | ~1500 | - | [1] |

| NLRP3-/- BMDM | LPS + Alum (250 µg/mL) | <100 | >90% reduction | [1] |

| ASC-/- BMDM | LPS + Alum (250 µg/mL) | <100 | >90% reduction | [1] |

| NLRC4-/- BMDM | LPS + Alum (250 µg/mL) | ~1500 | No significant change | [1] |

| THP-1 (Control shRNA) | LPS + Alum (130 µg/mL) | ~300 | - | [3] |

| THP-1 (NLRP3 shRNA) | LPS + Alum (130 µg/mL) | <50 | ~83% reduction | [3] |

| THP-1 (ASC shRNA) | LPS + Alum (130 µg/mL) | <50 | ~83% reduction | [3] |

Table 2: Caspase-1 Activation in Macrophages

| Cell Type | Treatment | Caspase-1 p20 Subunit Detection | Reference |

| Wild-Type BMDM | LPS + Alum (250 µg/mL) | Detected | [1] |

| NLRP3-/- BMDM | LPS + Alum (250 µg/mL) | Not Detected | [1] |

| ASC-/- BMDM | LPS + Alum (250 µg/mL) | Not Detected | [1] |

| NLRC4-/- BMDM | LPS + Alum (250 µg/mL) | Detected | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study aluminum hydroxide-induced NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the stimulation of BMDMs with LPS and aluminum hydroxide to induce NLRP3 inflammasome activation.

Materials:

-

Bone marrow cells from wild-type and NLRP3-deficient mice

-

L-cell conditioned medium (as a source of M-CSF)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM containing 20% L-cell conditioned medium for 7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

On day 7, detach the BMDMs and seed them in 12-well plates at a density of 1 x 10^6 cells/well.

-

Allow the cells to adhere overnight.

-

-

Priming (Signal 1):

-

Prime the BMDMs with LPS (1 µg/mL) for 4 hours.

-

-

Activation (Signal 2):

-

After priming, stimulate the cells with aluminum hydroxide (250 µg/mL) for 6 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants for cytokine analysis (ELISA).

-

Lyse the cells to collect protein extracts for Western blot analysis.

-

Caption: Workflow for in vitro NLRP3 inflammasome activation in BMDMs.

Western Blotting for Caspase-1 Cleavage

This protocol details the detection of the active p20 subunit of caspase-1 as an indicator of inflammasome activation.[8][11][13]

Materials:

-

Cell lysates from stimulated BMDMs

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody against caspase-1 (recognizing both pro-caspase-1 and the p20 subunit)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Caption: Workflow for Western blotting of caspase-1 cleavage.

ELISA for IL-1β Quantification

This protocol outlines the measurement of secreted IL-1β in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[14][15][16]

Materials:

-

Cell culture supernatants

-

IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plate

-

Wash buffer

-

Stop solution

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with blocking buffer for 1 hour.

-

-

Sample Incubation:

-

Add standards and samples (supernatants) to the wells and incubate for 2 hours.

-

-

Detection Antibody:

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

-

Streptavidin-HRP:

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

-

Substrate Development:

-

Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.

-

-

Measurement:

-

Add the stop solution and read the absorbance at 450 nm.

-

Calculate the concentration of IL-1β based on the standard curve.

-

Caption: Workflow for IL-1β ELISA.

Assessment of Lysosomal Destabilization

This protocol describes the use of Acridine Orange (AO) staining to assess lysosomal integrity.[17]

Materials:

-

BMDMs cultured on coverslips

-

Acridine Orange (AO) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat BMDMs with aluminum hydroxide as described in Protocol 1.

-

-

AO Staining:

-

Incubate the cells with AO (5 µg/mL) for 15 minutes.

-

-

Imaging:

-

Wash the cells with PBS.

-

Immediately visualize the cells using a fluorescence microscope. Intact lysosomes will fluoresce bright red, while diffuse green fluorescence in the cytoplasm indicates lysosomal rupture.

-

Caption: Workflow for assessing lysosomal destabilization.

Measurement of Potassium Efflux

This protocol outlines a method to measure changes in intracellular potassium concentration.[18][19]

Materials:

-

BMDMs

-

Potassium-sensitive fluorescent dye (e.g., FluxOR™ II)

-

Fluorescence plate reader

Procedure:

-

Cell Loading:

-

Load BMDMs with the potassium-sensitive dye according to the manufacturer's instructions.

-

-

Stimulation:

-

Stimulate the cells with aluminum hydroxide.

-

-

Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader. A decrease in fluorescence indicates potassium efflux.

-

Caption: Workflow for measuring potassium efflux.

Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS production.[6][20]

Materials:

-

BMDMs

-

ROS-sensitive fluorescent probe (e.g., DCFH2-DA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Loading:

-

Incubate BMDMs with DCFH2-DA (10 µM) for 30 minutes.

-

-

Stimulation:

-

Wash the cells and stimulate with aluminum hydroxide.

-

-

Detection:

-

Measure the increase in fluorescence using a flow cytometer or fluorescence microscope.

-

Caption: Workflow for detecting reactive oxygen species.

Conclusion

The activation of the NLRP3 inflammasome by aluminum hydroxide is a complex process involving multiple cellular events, including phagocytosis, lysosomal destabilization, potassium efflux, and ROS production. Understanding these intricate pathways is crucial for the rational design of new and improved vaccine adjuvants and for the development of therapeutics targeting NLRP3-driven inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field to further explore the immunomodulatory properties of aluminum-based adjuvants and their interaction with the innate immune system. While the role of the NLRP3 inflammasome in alum's adjuvanticity in vivo is still a subject of some debate, its activation remains a key and well-characterized in vitro response to this widely used immunostimulant.[1][21]

References

- 1. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The TWIK2 Potassium Efflux Channel in Macrophages Mediates NLRP3 Inflammasome-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. IL-1 beta ELISA Kits [thermofisher.com]

- 17. The toxicity to macrophages of oxidized low-density lipoprotein is mediated through lysosomal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The TWIK2 Potassium Efflux Channel in Macrophages Mediates NLRP3 Inflammasome-induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stimulation of beta-adrenoceptors inhibits calcium-dependent potassium-channels in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Synthesis of Magnesium Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of magnesium hydroxide (B78521) (Mg(OH)₂) nanoparticles. The controlled production of these nanoparticles is critical for their application in various fields, including pharmaceuticals, flame retardants, and environmental remediation. This document details the most prevalent synthesis techniques, offering insights into the experimental parameters that govern the morphology, size, and purity of the resulting nanoparticles.

Fundamental Principles of Mg(OH)₂ Nanoparticle Formation

The synthesis of magnesium hydroxide nanoparticles from a solution phase generally follows a bottom-up approach involving two primary stages: nucleation and crystal growth. The process begins with the reaction of a magnesium precursor with a precipitating agent in a suitable solvent, leading to a supersaturated solution. This supersaturation drives the formation of initial solid nuclei. Subsequently, these nuclei grow into larger particles through the deposition of solute molecules from the solution. The final characteristics of the Mg(OH)₂ nanoparticles are intricately linked to the precise control of these two stages.

Key factors influencing the synthesis include the choice of magnesium precursor, the type and concentration of the precipitating agent, reaction temperature, pH of the medium, and the presence of surfactants or capping agents. These parameters collectively dictate the rate of nucleation and growth, ultimately determining the particle size distribution, morphology (e.g., nanosheets, nanorods, nanoflakes), and crystalline structure.

A general logical workflow for the synthesis process is outlined below:

Caption: General workflow for Mg(OH)₂ nanoparticle synthesis.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of magnesium hydroxide nanoparticles, each offering distinct advantages in controlling particle characteristics. The most prominent methods include co-precipitation, hydrothermal synthesis, microwave-assisted synthesis, and the sol-gel method.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing Mg(OH)₂ nanoparticles.[1][2] It involves the rapid formation of a supersaturated solution by mixing a magnesium salt solution with a basic precipitating agent, leading to the precipitation of Mg(OH)₂.[1] The simplicity of this method allows for easy scalability.[1]

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution of a magnesium salt (e.g., magnesium chloride, magnesium nitrate, or magnesium sulfate) at a specific concentration (e.g., 0.75 M).[3]

-

Precipitating Agent Preparation: Prepare an aqueous solution of a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) at a designated concentration (e.g., 1.5 M).[3]

-

Precipitation: Add the precipitating agent solution dropwise to the magnesium salt solution under vigorous stirring at a controlled temperature.[3]

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 24 hours at the synthesis temperature followed by 48 hours at room temperature) to promote crystal growth and uniformity.[3]

-

Purification: Separate the precipitate by centrifugation, followed by washing several times with deionized water and ethanol (B145695) to remove impurities.[4]

-

Drying: Dry the purified product in an oven at a controlled temperature (e.g., 60-100°C) to obtain the final Mg(OH)₂ nanoparticle powder.[3][4]

Caption: Co-precipitation synthesis workflow for Mg(OH)₂ nanoparticles.

Hydrothermal/Solvothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution under high temperature and pressure in a sealed vessel (autoclave).[5] This technique allows for excellent control over particle size, morphology, and crystallinity.[5] The solvothermal method is similar but uses a non-aqueous solvent.

Experimental Protocol:

-

Solution Preparation: Prepare a solution containing a magnesium precursor (e.g., magnesium chloride or magnesium oxide) and a precipitating agent (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a water-ethanol mixture).[6][7] Surfactants like CTAB or PEG can be added at this stage to control morphology.[6]

-

Ultrasonication (Optional): The solution can be placed in an ultrasonic bath to ensure homogeneous dispersion of the reactants.[5]

-

Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a defined duration (e.g., 18 hours).[6]

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Purification: Collect the precipitate by filtration or centrifugation, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.[5]

Caption: Hydrothermal synthesis workflow for Mg(OH)₂ nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reaction mixture. This leads to uniform and fast heating, which can significantly reduce the reaction time and improve the properties of the synthesized nanoparticles.

Experimental Protocol:

-

Reactant Preparation: Prepare an aqueous solution of a magnesium salt (e.g., magnesium sulfate) and a precipitating agent (e.g., sodium hydroxide). A dispersant like CTAB can be added to the magnesium salt solution.[8][9]

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate it at a specific power (e.g., 266 W) for a short duration (e.g., 10-15 minutes).[10]

-

Purification: After the reaction, the precipitate is isolated, washed with deionized water, and dried.[9]

-

Heat Treatment (Optional): A post-synthesis heat treatment (e.g., at 300°C) can be performed to remove any organic dispersants.[8][9]

Caption: Microwave-assisted synthesis workflow for Mg(OH)₂ nanoparticles.

Sol-Gel Method

The sol-gel method is a versatile low-temperature technique that involves the transition of a system from a liquid "sol" into a solid "gel" phase.[11] This method allows for the production of high-purity and homogeneous nanoparticles.

Experimental Protocol:

-

Sol Preparation: Dissolve a magnesium precursor, such as magnesium acetate (B1210297) or magnesium alkoxide, in a solvent like methanol (B129727) to form a sol.[12]

-

Gelation: Add a gelling agent (e.g., oxalic acid) or induce hydrolysis and condensation by adding water, often with a catalyst, to the sol.[12] This is typically done under constant stirring until a gel is formed.

-

Aging: The gel is aged for a period to allow for the completion of the condensation reactions and strengthening of the gel network.

-

Drying: The solvent is removed from the gel, often through heating at a moderate temperature (e.g., 200°C), to obtain a solid precursor.[12]

-

Calcination: The dried gel is then calcined at a higher temperature (e.g., 550°C) to form the final magnesium oxide nanoparticles, which can be subsequently hydrated to form magnesium hydroxide if desired.[12] Alternatively, the gel can be processed to yield Mg(OH)₂ directly.

Caption: Sol-gel synthesis workflow for Mg(OH)₂/MgO nanoparticles.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the influence of different synthesis parameters on the characteristics of Mg(OH)₂ nanoparticles.

Table 1: Co-precipitation Synthesis of Mg(OH)₂ Nanoparticles

| Magnesium Precursor | Precipitating Agent | Temperature (°C) | Resulting Morphology | Particle Size | Reference |

| MgCl₂ (0.75 M) | NaOH (1.5 M) | 60 | Globular | ~360 nm | [3] |

| MgCl₂ (0.75 M) | NH₄OH (1.5 M) | 60 | Platelet-like | - | [3] |

| Mg(NO₃)₂ | NH₄OH | - | Platelet-like | - | [3] |

| MgSO₄ | NH₄OH | - | "Sand rose" intergrowth | - | [13] |

| MgCl₂·6H₂O | NaOH | Room Temp | Agglomerated | 14 nm (crystallite size) | [2] |

Table 2: Hydrothermal Synthesis of Mg(OH)₂ Nanoparticles

| Magnesium Precursor | Surfactant/Solvent | Temperature (°C) | Time (h) | Resulting Morphology | Particle Size | Reference |

| Mg metal | Ethylenediamine-H₂O | 180 | 20 | Rod-like | 20 nm diameter, 200 nm length | [10] |

| Mg metal | Ethylenediamine-H₂O | 180 | 20 | Lamellar | 50-100 nm diameter, 10 nm thick | [10] |

| MgCl₂ | CTAB | 180 | 18 | Flake-like | 10-30 nm and 40-100 nm | [5][6] |

| MgCl₂ | PEG500 | 180 | 18 | Plate-like | - | [6] |

| MgCl₂ | Gelatin | 180 | 18 | Spherical | - | [6] |

| MgCl₂ | Oleic Acid | 180 | 18 | Disc-like | - | [6] |

| MgO | CTAB | - | - | Nanorods | 10-40 nm diameter, up to 300 nm length | [10] |

Table 3: Microwave-Assisted Synthesis of Mg(OH)₂ Nanoparticles

| Magnesium Precursor | Dispersant | Power (W) | Time (min) | Resulting Morphology | Particle Size | Surface Area (m²/g) | Reference |

| MgSO₄ | CTAB | 266 | 10-15 | Porous nanosheets | < 5 nm | 80.27 | [8][9][10] |

Table 4: Sol-Gel Synthesis of Mg(OH)₂/MgO Nanoparticles

| Magnesium Precursor | Gelling Agent/Solvent | Calcination Temp (°C) | Resulting Morphology | Particle Size | Reference |

| Mg(CH₃COO)₂·4H₂O | Oxalic Acid/Methanol | 550 | Cubic (MgO) | < 10 nm | [12] |

| Mg(NO₃)₂ | NaOH/Ethanol | 500 | Spherical (MgO) | ~50 nm | [14] |

Conclusion

The synthesis of magnesium hydroxide nanoparticles can be achieved through various methods, with co-precipitation, hydrothermal, microwave-assisted, and sol-gel techniques being the most prevalent. The choice of synthesis route and the fine-tuning of experimental parameters such as precursor type, precipitating agent, temperature, reaction time, and the use of surfactants are crucial in tailoring the final properties of the nanoparticles. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals to embark on the controlled synthesis of Mg(OH)₂ nanoparticles for a wide range of applications. The provided quantitative data serves as a valuable reference for predicting the outcomes of different synthesis strategies.

References

- 1. ijesi.org [ijesi.org]

- 2. ijirt.org [ijirt.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. SYNTHESIS AND CHARACTERIZATION OF NANOSCALE MAGNESIUM OXIDEBY USING CO-PRECIPITATION METHOD ООО "Перспектива" - Эдиторум - Editorum [auspublishers.com.au]

- 5. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants | MDPI [mdpi.com]

- 6. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted Preparation of Magnesium Hydroxide Nano-sheets | Semantic Scholar [semanticscholar.org]

- 10. Recent progress in the synthesis of nanostructured magnesium hydroxide - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]

- 11. azonano.com [azonano.com]

- 12. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

physical properties of simethicone as a defoaming agent in cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, particularly in large-scale cell culture, the generation of foam presents a significant operational challenge. Caused by the agitation and sparging necessary for optimal cell growth, excessive foam can lead to a reduction in viable working volume, increase the risk of contamination, and induce shear stress on cells, all of which can negatively impact final product yield and quality.[1] Simethicone (B1680972), a silicone-based, non-ionic surfactant, is a widely utilized and effective antifoaming agent employed to mitigate these issues.[1]

This technical guide provides a comprehensive overview of the physical properties of simethicone, its mechanism of action, and its application as a defoaming agent in cell culture. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to ensure its effective and safe implementation.

Core Physical and Chemical Properties of Simethicone

Simethicone is a mixture of polydimethylsiloxane (B3030410) (PDMS) and hydrated silica (B1680970) gel.[1] It is a grey, translucent, and viscous liquid that is insoluble in water and alcohol.[2][3] Its efficacy as a defoaming agent is rooted in its fundamental physical properties.

| Property | Value | Notes |

| Appearance | Grey, translucent, viscous liquid | [2][3] |

| Composition | Mixture of polydimethylsiloxane (PDMS) and silicon dioxide | Contains 90.5-99.0% PDMS and 4.0-7.0% silicon dioxide.[4] |

| Density | 0.980 - 1.0 g/cm³ | [2][5][6][7] |

| Viscosity | 500 - 31500 cP (mPa·s) | Varies significantly depending on the specific formulation and grade.[3][8][9] |

| Surface Tension | ~21 mN/m | This is the surface tension of PDMS, the primary component of simethicone. |

| Solubility | Insoluble in water and alcohol.[2][3] | Can be emulsified in aqueous solutions for use in cell culture.[4] |

Mechanism of Action: A Physical Phenomenon

The antifoaming action of simethicone is a physical process rather than a chemical or biological one.[1] Simethicone is biologically inert and is not metabolized by cells.[1] Its mechanism can be broken down into the following steps:

-

Spreading: Being a surfactant with low surface tension, when introduced into the cell culture medium, simethicone droplets rapidly spread across the surface of the liquid film of the foam bubbles.[1][10]

-

Film Thinning and Bridging: The spreading of simethicone creates a localized area of low surface tension, which causes the liquid in the bubble wall to drain. This is followed by the PDMS droplets bridging the thinned liquid film.[11][12]

-

Coalescence and Rupture: The bridging action, aided by hydrophobic silica particles, leads to the rupture of the bubble's surface film, causing the smaller bubbles to coalesce into larger ones that are less stable and break more easily, thus releasing the trapped gas.[11][12]

References

- 1. dakenchem.com [dakenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simethicone | C6H18O4Si3 | CID 6433516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial properties of cell culture media with cell-protecting additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. accudynetest.com [accudynetest.com]

- 11. researchgate.net [researchgate.net]

- 12. Simethicone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

exploring the use of magnesium hydroxide as a non-toxic flame retardant

An In-depth Technical Guide to Magnesium Hydroxide (B78521) as a Non-Toxic Flame Retardant

Executive Summary

As regulatory pressure and environmental concerns drive the phasing out of traditional halogenated flame retardants, the demand for effective, non-toxic alternatives is surging. Magnesium hydroxide (Mg(OH)₂) has emerged as a leading environmentally friendly, halogen-free flame retardant. Its mechanism relies on an endothermic decomposition that releases water vapor, absorbing heat, diluting flammable gases, and forming a protective, insulating layer of magnesium oxide. This whitepaper provides a comprehensive technical overview of magnesium hydroxide's flame retardant properties, including its core mechanism, quantitative performance data, and standard experimental evaluation protocols. It is intended for researchers, scientists, and professionals in materials science and polymer engineering who are developing or evaluating advanced, safer flame-retardant materials.

Introduction to Halogen-Free Flame Retardants

For decades, halogenated compounds have been the mainstay of the flame retardant industry due to their high efficiency. However, their tendency to release toxic and corrosive gases like dioxins and furans during combustion poses significant environmental and health risks. This has led to increasing legislation restricting their use and a focused search for viable alternatives. Inorganic hydroxides, particularly magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (ATH), represent a mature and cost-effective class of non-toxic, halogen-free flame retardants.[1]

Magnesium Hydroxide (Mg(OH)₂): A Profile

Magnesium hydroxide is an inorganic compound that occurs naturally as the mineral brucite.[2] It is widely used as a flame retardant and smoke suppressant in applications where processing temperatures exceed 220°C, a limit for the less thermally stable aluminum hydroxide. Its higher thermal stability, with decomposition initiating at around 330°C, allows it to be incorporated into a wider range of polymers, including polypropylene (B1209903) and engineering thermoplastics, without premature degradation during compounding and extrusion.[3][4]

Key Properties:

-

Chemical Formula: Mg(OH)₂

-

Enthalpy of Decomposition: ~328 cal/g.[6]

-

Advantages: Non-toxic, halogen-free, effective smoke suppression, and environmentally friendly.[1][7][8]

Core Mechanism of Flame Retardancy

The flame retardant action of magnesium hydroxide is a multi-step process involving a combination of physical and chemical mechanisms that occur upon heating.[9][10]

Endothermic Decomposition

When temperatures reach approximately 330°C, Mg(OH)₂ undergoes an endothermic decomposition, absorbing a significant amount of heat from the substrate.[10] This cooling effect slows the thermal degradation of the polymer material, delaying ignition and reducing the rate of combustion.[7][11] The decomposition reaction is as follows:

Mg(OH)₂ (solid) + Heat → MgO (solid) + H₂O (gas)

Dilution of Flammable Gases

The decomposition process releases a substantial amount of water vapor (approximately 31% of Mg(OH)₂'s mass).[6] This water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen in the combustion zone, which further inhibits the fire.[5][10][11]

Protective Barrier Formation

The resulting magnesium oxide (MgO) is a thermally stable, refractory material that forms a protective char layer on the polymer's surface.[5][11] This layer insulates the underlying material from heat and acts as a barrier, impeding the flow of flammable gases to the flame and preventing further oxygen supply.[10]

Quantitative Performance Analysis

The effectiveness of Mg(OH)₂ is quantified using several standard fire safety tests. The data below, compiled from various studies, illustrates its performance in different polymer matrices. High loading levels (typically >50% by weight) are often required to achieve significant flame retardancy.[8]

Limiting Oxygen Index (LOI) and UL 94 Classification

LOI measures the minimum oxygen concentration required to support combustion, while UL 94 classifies materials based on their burning behavior after exposure to a flame. Higher LOI values and a V-0 rating indicate better flame retardancy.

| Polymer Matrix | Flame Retardant System | Loading (wt% or phr) | LOI (%) | UL 94 Rating | Reference |

| Neat EVA | None | 0 | 20 | - | [12] |

| EVA | Synthesized Mg(OH)₂ | 60% | ~38 | - | [12] |

| EVA | Commercial Mg(OH)₂ (H5IV) | 60% | 31.5 | - | [13] |

| EVA | Commercial Mg(OH)₂ (XK-10000SN/99) | 60% | 33.0 | - | [13] |

| EVA | Synthesized hexagonal Mg(OH)₂ | 60% | 49.2 | V-0 | [14] |

| Neat Epoxy Resin | None | 0 | 24.1 | - | [15] |

| Epoxy Resin | Surface Modified Mg(OH)₂ | 5% | 38.9 | V-0 | [15] |

| Neat PA66 | None | 0 | 28.5 | V-2 | [16] |

| PA66 | Modified Mg(OH)₂ | 30 phr | - | V-2 | [16] |

| Neat PP | None | 0 | - | - | [17] |

| PP | Modified Mg(OH)₂ | - | 25 | V-1 | [17] |

Cone Calorimetry Data

Cone calorimetry is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures key parameters like the peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values signify better fire safety.

| Polymer Matrix | Flame Retardant System | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference |

| Neat EVA | None | 0 | - | - | [12] |

| EVA | Synthesized Mg(OH)₂ | 60% | ↓ by 37.6% | ↓ by 20.7% | [12] |

| Neat Epoxy Resin | None | 0 | - | - | [15] |

| Epoxy Resin | Surface Modified Mg(OH)₂ | 5% | ↓ by 53% | - | [15] |

| EVA Composite | Commercial Mg(OH)₂ (MHx) | 60% | 225.5 | - | [14] |

| EVA Composite | Synthesized hexagonal Mg(OH)₂ | 60% | 150.6 | - | [14] |

| Paraffin/HDPE | EG only | - | 1570.2 | - | [18] |

| Paraffin/HDPE | EG + Mg(OH)₂ + ATH | - | 655.9 | ↓ | [18] |

Experimental Protocols

Evaluating the performance of Mg(OH)₂-filled composites involves material preparation followed by a series of standardized tests.

Material Preparation and Compounding

-

Drying: The polymer matrix and Mg(OH)₂ powder are dried in an oven (e.g., at 80-105°C for several hours) to remove moisture.[12]

-

Melt Blending: The components are melt-blended using a twin-screw extruder or an internal mixer. The processing temperature is set above the polymer's melting point but below the decomposition temperature of Mg(OH)₂ (e.g., 150°C for EVA).[12][14]

-

Molding: The resulting composite is typically compression-molded or injection-molded into specimens of specific dimensions required for each test.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the material.

-

Methodology: A small sample (e.g., 10-15 mg) is placed in a crucible and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[12][19] The instrument records the sample's weight loss as a function of temperature.

Limiting Oxygen Index (LOI) Test

-

Objective: To measure the minimum oxygen concentration in an O₂/N₂ mixture that supports flaming combustion.

-

Methodology: A vertically oriented specimen of standard dimensions (e.g., 80 × 10 × 4 mm³) is ignited at the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just sustained. The test is conducted in accordance with standards like ASTM D2863.[20]

UL 94 Vertical Burn Test

-

Objective: To classify the flammability of a plastic material.

-

Methodology: A rectangular specimen (e.g., 125 × 12.7 × 3.2 mm³) is mounted vertically. A flame is applied to the bottom edge for 10 seconds and then removed. Afterflame time is recorded. The flame is reapplied for another 10 seconds. The duration of flaming and glowing, and whether flaming drips ignite a cotton patch below, determine the V-0, V-1, or V-2 classification.[20]

Cone Calorimetry

-

Objective: To measure heat release rate, smoke production, and other combustion properties.

-

Methodology: A square specimen (e.g., 100 × 100 × 3 mm³) is exposed to a specific level of irradiative heat flux (e.g., 50 kW/m²) from a conical heater. The material's combustion products are collected in a hood, and parameters like heat release rate, time to ignition, mass loss rate, and smoke production are continuously measured according to ISO 5660.[20]

Factors Influencing Efficacy

The performance of magnesium hydroxide is not solely dependent on its intrinsic properties but is also heavily influenced by its physical characteristics and interaction with the polymer matrix.

-

Particle Size: Reducing the particle size of Mg(OH)₂ to the nanoscale can significantly improve its dispersion and create a larger surface area for interaction, enhancing both flame retardancy and the mechanical properties of the composite.[21]

-

Surface Modification: Raw Mg(OH)₂ is hydrophilic and has poor compatibility with hydrophobic polymer matrices.[8][17] This can lead to particle agglomeration and a deterioration of mechanical properties. Surface treatment with coupling agents (like silanes) or fatty acids (like stearic acid) renders the particles hydrophobic, improving dispersion and interfacial adhesion.[16][17][21]

-

Loading Level: A high loading level (often 50-60% by weight) is necessary to achieve the desired flame retardant effect.[8] However, this can negatively impact the material's processability and mechanical properties, such as tensile strength and flexibility, making surface modification crucial.[1][17]

Conclusion

Magnesium hydroxide stands as a highly effective, commercially viable, and environmentally benign flame retardant. Its mechanism of action—combining endothermic cooling, gaseous dilution, and barrier formation—provides excellent fire protection without the release of toxic halogenated compounds. While challenges such as high loading requirements and compatibility with polymer matrices exist, they can be effectively managed through particle size control and surface modification. As the industry continues to move towards greener and safer materials, the role of magnesium hydroxide in polymers for electronics, construction, and transportation is set to expand.[3][10]

References

- 1. Is magnesium hydroxide a fire retardant? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]

- 2. gktoday.in [gktoday.in]

- 3. Magnesium Hydroxide as Flame Retardant for Electronic Products [magnesiumking.com]

- 4. qingdaopengfeng.com [qingdaopengfeng.com]

- 5. alpapowder.com [alpapowder.com]

- 6. magnesiaspecialties.com [magnesiaspecialties.com]

- 7. How Magnesium Hydroxide Works as a Flame Retardant [magnesiumking.com]

- 8. hoyonn.com [hoyonn.com]

- 9. qingdaopengfeng.com [qingdaopengfeng.com]

- 10. qingdaopengfeng.com [qingdaopengfeng.com]

- 11. The key role of magnesium hydroxide in flame retardants [magnesiumking.com]

- 12. Preparation of Magnesium Hydroxide Flame Retardant from Hydromagnesite and Enhance the Flame Retardant Performance of EVA | MDPI [mdpi.com]

- 13. Magnesium Hydroxide in Low-Smoke Flame Retardants - KMT Industrial [kmtindustrial.com]

- 14. Synthesis of highly dispersed magnesium hydroxide and its application in flame-retardant EVA composites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A Simple and Efficient Magnesium Hydroxide Modification Strategy for Flame-Retardancy Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. Effect of Magnesium Hydroxide and Aluminum Hydroxide on the Thermal Stability, Latent Heat and Flammability Properties of Paraffin/HDPE Phase Change Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of Magnesium Hydroxide Flame Retardant - YINSU Flame Retardant [flameretardantys.com]

The Depot Effect of Aluminum Hydroxide Adjuvants: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum hydroxide (B78521), a cornerstone of vaccine adjuvants for nearly a century, has long been thought to exert its immunostimulatory effects through a "depot effect." This theory posits that the adjuvant forms a repository at the injection site, slowly releasing the antigen to provide prolonged stimulation of the immune system. While this concept has been central to our understanding, a growing body of evidence challenges its universal applicability and highlights alternative and complementary mechanisms. This technical guide delves into the core principles of the depot effect, critically examines the experimental evidence for and against it, and explores the contemporary understanding of how aluminum hydroxide adjuvants orchestrate a robust immune response. We will explore the intricate interplay between antigen adsorption, immune cell recruitment, and the activation of innate immune signaling pathways, providing a nuanced perspective for researchers and developers in the field of vaccinology.

The Classical Depot Theory: A Foundation of Adjuvant Action

The depot theory, first proposed in the 1930s, is predicated on the principle of sustained antigen availability.[1][2] Upon injection, the aluminum hydroxide adjuvant, with its adsorbed antigen, is thought to form an insoluble complex at the site of administration.[3] This creates a localized "depot" from which the antigen is gradually released over an extended period.[1][2] The purported benefits of this slow-release mechanism are twofold:

-

Prolonged Immune Stimulation: A continuous supply of antigen is believed to persistently engage with antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to a more robust and long-lasting immune response.[4][5]

-

Enhanced Immune Cell Recruitment: The persistent presence of the antigen-adjuvant complex is thought to act as a local inflammatory stimulus, attracting a greater number of immune cells to the injection site, thereby increasing the probability of initiating an effective adaptive immune response.

Physicochemical Basis: Antigen Adsorption

The formation of the depot is fundamentally dependent on the adsorption of the antigen to the aluminum hydroxide adjuvant. This interaction is primarily governed by electrostatic forces, where the positively charged surface of aluminum hydroxide at physiological pH attracts negatively charged antigens.[4][6] Ligand exchange and hydrophobic interactions also play a role in this binding.[4][6] The strength and capacity of this adsorption are critical parameters that can influence the rate of antigen release and, consequently, the purported depot effect.[4]

Experimental Evidence and Challenges to the Depot Theory

For decades, the depot theory was the prevailing explanation for the adjuvanticity of aluminum hydroxide. However, a number of experimental studies have produced results that question the absolute requirement of a long-term depot for a potent immune response.

Injection Site Removal Studies

A key experimental approach to testing the depot theory involves the surgical removal of the injection site at various time points post-vaccination. Seminal studies have shown that the removal of the alum depot as early as two hours after administration did not significantly diminish the subsequent antigen-specific T-cell and B-cell responses.[5] This suggests that the critical immunological events leading to an adaptive immune response occur rapidly and may not be reliant on the long-term presence of the antigen at the injection site. However, other studies have shown that removal of the injection site can abrogate antibody responses, particularly with depot-forming adjuvants.[7][8]

In Vivo Antigen Tracking

Modern in vivo imaging techniques have allowed for the real-time tracking of fluorescently labeled antigens after administration with aluminum hydroxide. These studies have revealed that the antigen does not necessarily persist at the injection site for extended periods. In some cases, the antigen signal in draining lymph nodes, where the immune response is initiated, does not persist beyond 24 hours.[5] Furthermore, the kinetics of antigen presentation by APCs in the lymph nodes appear to be similar with or without alum, challenging the notion of a slow, sustained release from the injection site.[5]

Quantitative Data on Immune Responses

The following tables summarize key quantitative findings from studies investigating the depot effect.

Table 1: Effect of Injection Site Removal on Antibody Titers

| Adjuvant | Time of Injection Site Removal | Effect on Antibody Titer | Reference |

| Aluminum Hydroxide | 2 hours post-injection | No significant effect on IgG1 titers | [5] |

| Aluminum Hydroxide | Early after immunization | Abrogated antibody responses | [7][8] |

Table 2: Kinetics of Immune Cell Recruitment at the Injection Site

| Cell Type | Peak Infiltration Time | Role in Response | Reference |

| Neutrophils | 2-6 hours | Early inflammatory response | [4] |

| Macrophages | Follows neutrophils | Phagocytosis of adjuvant and antigen | [4] |

| Eosinophils | Later infiltration | Contributes to inflammatory milieu | [4] |

| MHCII+ cells | Later infiltration | Antigen presentation | [4] |

Table 3: Cytokine Production in Response to Aluminum Hydroxide

| Cytokine | Producing Cell Type | Effect | Reference |

| IL-1β, IL-18 | Macrophages, Dendritic Cells | Pro-inflammatory, NLRP3 inflammasome-mediated | [1][6] |

| IL-4, IL-6 | Monocytes, T-cells | Th2-biasing | [9] |

| IL-5, KC, MCP-1, MIP-1α/β | Various | Inflammation and cell recruitment | [10] |

Alternative and Complementary Mechanisms of Action

The challenges to the classical depot theory have led to the exploration of other mechanisms that contribute to the adjuvanticity of aluminum hydroxide. These are not necessarily mutually exclusive and likely work in concert with some degree of antigen localization.

The "Pro-Phagocytic" Effect

Aluminum hydroxide particles, due to their particulate nature, are readily taken up by APCs.[4][6] This "pro-phagocytic" effect enhances the delivery of the antigen to the very cells responsible for initiating the adaptive immune response.[4][6] By packaging the antigen into particles, aluminum hydroxide facilitates its efficient internalization and processing by APCs, leading to enhanced antigen presentation to T helper cells.

Activation of the NLRP3 Inflammasome

A pivotal discovery in understanding aluminum adjuvant function was the identification of its ability to activate the NLRP3 inflammasome.[6][8][11] The particulate nature of aluminum hydroxide is thought to cause lysosomal damage within APCs, a key trigger for NLRP3 activation.[12] This leads to the cleavage and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][6] These cytokines play a crucial role in the recruitment of other immune cells and the shaping of the subsequent adaptive immune response.

Experimental Protocols

Antigen Adsorption to Aluminum Hydroxide

Objective: To determine the binding capacity and efficiency of an antigen to aluminum hydroxide adjuvant.

Materials:

-

Aluminum hydroxide adjuvant suspension (e.g., Alhydrogel®)

-

Antigen of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Spectrophotometer

Protocol:

-

Prepare a series of dilutions of the antigen stock solution.

-

In microcentrifuge tubes, mix a fixed amount of aluminum hydroxide adjuvant with varying concentrations of the antigen.

-

Incubate the mixtures at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation to allow for adsorption.

-

Centrifuge the tubes to pellet the adjuvant-antigen complex.

-

Carefully collect the supernatant, which contains the unbound antigen.

-

Determine the protein concentration in the supernatant using a standard protein assay.

-

Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the initial amount of antigen added.

-

Plot the amount of adsorbed antigen per unit of adjuvant against the concentration of unbound antigen to generate an adsorption isotherm.

In Vivo Antigen Tracking

Objective: To visualize the localization and persistence of an antigen administered with aluminum hydroxide in a living animal.

Materials:

-

Fluorescently labeled antigen (e.g., GFP-tagged or conjugated to a fluorescent dye)

-

Aluminum hydroxide adjuvant

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia for animal handling

-

Experimental animals (e.g., mice)

Protocol:

-

Prepare the vaccine formulation by adsorbing the fluorescently labeled antigen to the aluminum hydroxide adjuvant.

-

Anesthetize the experimental animals.

-

Inject the vaccine formulation into the desired site (e.g., intramuscularly or subcutaneously).

-

At various time points post-injection (e.g., 2h, 6h, 24h, 48h, 7d), image the animals using the in vivo imaging system to detect the fluorescent signal.

-

Analyze the images to quantify the fluorescence intensity at the injection site and in other tissues, such as the draining lymph nodes, over time.

-

For more detailed analysis, tissues can be harvested at different time points for ex vivo imaging or flow cytometry to identify the cell types that have taken up the antigen.

Assessment of NLRP3 Inflammasome Activation

Objective: To determine if aluminum hydroxide activates the NLRP3 inflammasome in vitro.

Materials:

-

Primary macrophages or a macrophage-like cell line (e.g., THP-1)

-

LPS (lipopolysaccharide) for priming

-

Aluminum hydroxide adjuvant

-

ELISA kits for IL-1β and IL-18

-

Cell culture reagents

Protocol:

-

Plate the macrophages in a multi-well plate and allow them to adhere.

-

Prime the cells with a low concentration of LPS for a few hours to upregulate pro-IL-1β and NLRP3 expression.

-

Treat the primed cells with varying concentrations of aluminum hydroxide adjuvant.

-

Incubate the cells for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β and IL-18 in the supernatants using ELISA.

-

An increase in IL-1β and IL-18 secretion in the presence of aluminum hydroxide indicates NLRP3 inflammasome activation.

Conclusion: A Modern Synthesis

The "depot effect" of aluminum hydroxide adjuvants, while a foundational concept, is now understood to be part of a more complex and multifaceted mechanism of action. The simple idea of a passive, slow-release repository has been refined by evidence highlighting the rapid induction of immune responses and the crucial role of innate immune activation.

The current paradigm suggests that while the localization of the antigen-adjuvant complex at the injection site is important for attracting and engaging immune cells, the long-term, slow release of the antigen may not be the primary driver of adjuvanticity in all contexts. Instead, the particulate nature of aluminum hydroxide, which facilitates its uptake by APCs (the pro-phagocytic effect), and its ability to activate the NLRP3 inflammasome, are now recognized as key contributors to its potent immunostimulatory properties.

For researchers and drug development professionals, this nuanced understanding is critical. It shifts the focus from solely optimizing for long-term antigen retention to also considering the physicochemical properties of the adjuvant that influence its interaction with and activation of innate immune cells. Future adjuvant design will likely benefit from a holistic approach that leverages both the antigen-localizing and the direct immunostimulatory properties of adjuvants to elicit tailored and highly effective immune responses.

References

- 1. Aluminum hydroxide adjuvants activate caspase-1 and induce IL-1beta and IL-18 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Kinetics of the inflammatory response following intramuscular injection of aluminum adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antigen depot is not required for alum adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Trafficking and retention of protein antigens across systems and immune cell types - PMC [pmc.ncbi.nlm.nih.gov]

fundamental research on the surface chemistry of aluminum hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the fundamental surface chemistry of aluminum hydroxide (B78521), a critical material in various scientific and pharmaceutical fields. Its efficacy, particularly as a vaccine adjuvant, is intrinsically linked to its surface properties. This document outlines the core principles governing its surface behavior, presents key quantitative data, details experimental protocols for its characterization, and illustrates important mechanisms and workflows.

Fundamental Surface Properties

The surface of aluminum hydroxide in an aqueous environment is characterized by the presence of hydroxyl groups (-OH).[1] These groups are amphoteric, meaning they can react with both acids and bases by undergoing protonation and deprotonation depending on the pH of the surrounding medium.[1][2][3][4] This behavior imparts a pH-dependent surface charge, which is a primary determinant of its interaction with other molecules and its colloidal stability.[1]

1.1. Isoelectric Point (IEP) and Point of Zero Charge (PZC)

The Isoelectric Point (IEP) is the pH at which the net surface charge of a particle is zero.[1] It is closely related to the Point of Zero Charge (PZC), the pH at which the net surface charge density from all sources is zero.[1] For many practical purposes, IEP and PZC are considered equivalent.[1] At the IEP, the colloidal stability of an aluminum hydroxide suspension is at its minimum. The IEP can vary significantly depending on the crystalline form (polymorph), purity, and the surrounding ionic medium.[1] For instance, the presence of carbonate can lower the PZC of amorphous aluminum hydroxide gels.[5][6]

The diagram below illustrates the relationship between pH and the surface charge of aluminum hydroxide.

1.2. Quantitative Data on Surface Properties

The specific surface properties of aluminum hydroxide vary between its different forms.

| Polymorph/Form | Isoelectric Point (IEP) / Point of Zero Charge (PZC) | Reference |

| Gibbsite (γ-Al(OH)₃) | 9.2 - 10.5 | [1] |

| Bayerite (α-Al(OH)₃) | ~9.6 | [1] |

| Amorphous Al(OH)₃ | 7.7 | [7] |

| Aluminum Hydroxide Floc | ~8.1 | [1] |

| Electro-generated Al(OH)₃ | ~9.0 | [1] |

| Property | Value | Method | Significance | Reference |

| Surface Area | 514 m²/g (± 36 m²/g) | Gravimetric/FTIR (water adsorption) | High protein adsorption capacity | [8][9] |

| Surface Area | 509 m²/g (± 30 m²/g) | Calculated from XRD & Scherrer equation | Corroborates high surface area | [8][9] |

Note: Traditional nitrogen gas sorption methods are unsuitable for determining the surface area of aluminum hydroxide adjuvant as the required drying causes irreversible agglomeration of particles.[8][9]

Surface Adsorption Mechanisms and Applications

In pharmaceutical applications, particularly as a vaccine adjuvant, the ability of aluminum hydroxide to adsorb antigens is paramount.[1][10] This adsorption enhances the immune response to the antigen.[11] The primary mechanisms governing this interaction are electrostatic attraction and ligand exchange.

-

Electrostatic Attraction: At a pH below the IEP, the aluminum hydroxide surface is positively charged and attracts negatively charged molecules.[12] This is a key mechanism for the adsorption of many proteins and antigens.

-

Ligand Exchange: This is a stronger adsorption mechanism where surface hydroxyl groups are displaced by functional groups on the adsorbate, such as phosphate (B84403) or carboxylate groups.[12][13] This mechanism is responsible for the strong binding of antigens like the Hepatitis B surface antigen (HBsAg), which contains phospholipids.[13]

The following diagram illustrates the primary adsorption pathways.

Experimental Protocols for Surface Characterization

Accurate characterization of the surface charge is essential for controlling the performance of aluminum hydroxide in various applications. The most common techniques are potentiometric titration and electrokinetic measurements.[1]

3.1. Protocol: Determination of Point of Zero Charge (PZC) by Potentiometric Titration

This method identifies the PZC as the common intersection point of titration curves obtained at different ionic strengths.[1]

-

Principle: A suspension of aluminum hydroxide is titrated with an acid or base at varying concentrations of an indifferent electrolyte. The surface charge is calculated from the difference in the amount of acid or base needed to reach a certain pH compared to a blank titration of the electrolyte alone. The pH where the surface charge is zero, independent of the electrolyte concentration, is the PZC.

-

Materials and Reagents:

-

Aluminum hydroxide powder

-

Indifferent electrolyte solution (e.g., NaCl or KNO₃) at various concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)

-

Standardized acid solution (e.g., 0.1 M HCl)

-

Standardized base solution (e.g., 0.1 M NaOH)

-

High-purity deionized water

-

pH meter and electrode

-

Autotitrator or burette

-

Stirred reaction vessel

-

-

Procedure:

-

Prepare suspensions of a known mass of aluminum hydroxide in deionized water containing the different concentrations of the electrolyte.

-

Allow the suspensions to equilibrate under constant stirring, typically while bubbling with an inert gas (e.g., N₂) to exclude atmospheric CO₂.

-

Perform a blank titration for each electrolyte concentration (without aluminum hydroxide) using the standardized acid and base to determine the equivalence point.

-

Titrate each aluminum hydroxide suspension with the standardized acid and base, recording the volume of titrant added and the corresponding pH.

-

Calculate the surface charge density (σ₀) at each pH value for each ionic strength from the difference between the sample and blank titration curves.

-

Plot the surface charge density (σ₀) as a function of pH for each ionic strength. The PZC is the pH at which the curves for the different ionic strengths intersect.[1]

-

The workflow for this experimental protocol is visualized below.

3.2. Protocol: Determination of Isoelectric Point (IEP) by Zeta Potential Analysis

-

Principle: This electrokinetic method measures the zeta potential of particles in a suspension as a function of pH. The zeta potential is the electric potential at the slipping plane of a particle and is related to its surface charge. The IEP is the pH at which the zeta potential is zero.

-

Materials and Reagents:

-

Dilute suspension of aluminum hydroxide

-

pH adjustment solutions (dilute HCl and NaOH)

-

Background electrolyte (e.g., 0.01 M NaCl)

-

Zeta potential analyzer

-

pH meter

-

-

Procedure:

-

Prepare a dilute, stable suspension of aluminum hydroxide in the background electrolyte solution.

-

Inject the sample into the measurement cell of the zeta potential analyzer.

-

Measure the initial zeta potential and pH of the suspension.

-

Titrate the suspension with the acid or base solution in small increments to systematically change the pH.

-

After each addition and a brief equilibration period, measure the zeta potential and the pH.

-

Continue this process over a wide pH range (e.g., pH 3 to 11).

-

Plot the measured zeta potential as a function of pH.

-

The IEP is the pH at which the curve crosses the zero zeta potential line.

-

Conclusion

The surface chemistry of aluminum hydroxide is a complex but critical field of study. Its amphoteric nature, governed by surface hydroxyl groups, dictates a pH-dependent surface charge that is fundamental to its behavior in aqueous systems.[1] Properties such as the isoelectric point and a high surface area are directly responsible for its efficacy as a protein and antigen adsorbent, making it an indispensable component in vaccine formulations.[1][8][10] A thorough understanding of these surface properties, coupled with robust experimental methods for their characterization, is essential for the optimization of existing applications and the development of new technologies in the pharmaceutical and drug development industries.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Aluminum hydroxide? [synapse.patsnap.com]

- 3. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 4. Aluminium Hydroxide: Structure, Preparation and Properties [allen.in]

- 5. Point of zero charge of amorphous aluminum hydroxide as a function of adsorbed carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Point of zero charge of amorphous aluminum hydroxide as a function of adsorbed carbonate. | Semantic Scholar [semanticscholar.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Measuring the surface area of aluminum hydroxide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Measuring the surface area of aluminum hydroxide adjuvant. | Semantic Scholar [semanticscholar.org]

- 10. Adsorption onto aluminum hydroxide adjuvant protects antigens from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Adsorption of pepsin by aluminum hydroxide I: Adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An Introductory Technical Guide to Simethicone's Effect on Protein Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of simethicone (B1680972) in mitigating protein instability, a critical consideration in the development and manufacturing of biopharmaceutical products. We will explore the fundamental mechanisms of interfacial protein denaturation, the physicochemical properties of simethicone, and the interactions that govern its potential protective effects. This document summarizes key quantitative and qualitative data, details relevant experimental protocols, and provides visualizations of the core concepts and workflows to guide introductory studies in this area. While direct quantitative studies on simethicone's effects on protein stability are limited, a strong mechanistic understanding can be derived from the behavior of its primary component, polydimethylsiloxane (B3030410) (PDMS), at various interfaces.

Introduction: The Challenge of Interfacial Protein Instability

Proteins, the cornerstone of many biotherapeutics, are complex macromolecules that rely on a precise three-dimensional structure for their function. This native conformation is maintained by a delicate balance of forces. However, during manufacturing, storage, and administration, protein solutions are often exposed to various interfaces, most notably the air-water and liquid-solid interfaces. These interfaces represent a significant energetic challenge to protein stability.

Proteins have a natural tendency to adsorb to these interfaces, a process that can lead to partial or complete unfolding, known as denaturation.[1] This denaturation is a primary concern in biopharmaceutical development as it can result in:

-

Loss of Therapeutic Efficacy: An unfolded protein loses its biological activity.

-

Formation of Aggregates: Denatured proteins can interact with each other, forming soluble and insoluble aggregates.

-

Immunogenicity: Protein aggregates are a major risk factor for inducing an unwanted immune response in patients.

Studies have shown that a significant percentage of protein molecules that adsorb to an air-water interface can become at least partially denatured.[1] This makes the control of interfaces a critical aspect of biopharmaceutical formulation and processing.

Simethicone: Physicochemical Properties and Mechanism of Action

Simethicone is a pharmaceutical-grade agent widely recognized for its potent antifoaming properties. It is not a single chemical entity but a mixture of polydimethylsiloxane (PDMS) and silicon dioxide (silica).[2] This combination results in a physiologically inert agent that is not systemically absorbed and acts locally at interfaces.[3]

The primary mechanism of action of simethicone is its ability to drastically lower the surface tension of aqueous solutions.[2] As a highly surface-active agent, it rapidly spreads across interfaces to form a low-energy film. This property is responsible for its clinical use as an anti-flatulent, where it facilitates the coalescence of gas bubbles in the gastrointestinal tract.[3] In biopharmaceutical manufacturing, it is employed as a processing aid to control foaming during operations like fermentation and vial filling.[2]

| Property | Description |

| Composition | A mixture of fully methylated linear siloxane polymers (polydimethylsiloxane, PDMS) and silicon dioxide (silica). |

| Primary Mechanism | Acts as a surfactant to lower the surface tension of aqueous liquids, causing the collapse of foam bubbles.[2] |

| Pharmacokinetics | Physiologically inert, not systemically absorbed, and excreted unchanged in feces.[3] |

| Primary Pharmaceutical Use | Anti-flatulent in oral formulations; anti-foaming agent in manufacturing processes.[2] |

Table 1: Summary of the Physicochemical Properties of Simethicone

Simethicone's Proposed Effect on Protein Stability

While comprehensive studies detailing simethicone's direct impact on protein stability are not abundant, a strong mechanistic hypothesis can be formulated based on its powerful surfactant properties and the well-documented behavior of its main component, PDMS.

Competitive Adsorption at Interfaces

The principal mechanism by which simethicone is believed to protect proteins is through competitive adsorption at air-water or oil-water interfaces. Due to its high surface activity, simethicone preferentially migrates to and occupies the interface, creating a protective barrier. This barrier physically prevents or significantly reduces the ability of protein molecules to come into direct contact with the high-energy interface, thereby preserving their native conformation in the bulk solution.

Complex Interactions and Potential for Aggregation